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Cat. No.: B566913
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 6-(Methyl(phenyl)amino)nicotinaldehyde. The
information is curated for professionals in the fields of chemical research and drug
development.

Chemical Properties and Identification

6-(Methyl(phenyl)amino)nicotinaldehyde, a substituted pyridine derivative, possesses a
unique molecular architecture that makes it a compound of interest for further investigation. Its
core structure consists of a pyridine ring substituted with a methyl(phenyl)amino group at the 6-
position and a formyl group at the 3-position.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source
6-
IUPAC Name (Methyl(phenyl)amino)pyridine-  PubChem
3-carbaldehyde
6-
[methyl(phenyl)amino]pyridine-
Synonyms 3-carbaldehyde, 6-(N- PubChem
methylanilino)pyridine-3-
carbaldehyde
CAS Number 1355226-56-0 PubChem
Molecular Formula C13H12N20 PubChem
Molecular Weight 212.25 g/mol PubChem

Table 2: Physicochemical Properties (Predicted and Comparative)

Property

Value

Notes

Melting Point

Not available

Data for the related compound
6-
(methylamino)nicotinaldehyde
is 124-126 °C.

Boiling Point

Not available

Predicted boiling point for the
related compound 6-
(methylamino)nicotinaldehyde
is 288.6+25.0 °C.

Solubility

Not available

Expected to have low solubility
in water and higher solubility in
organic solvents like DMSO
and DMF.

Appearance

Not available

Likely a solid at room
temperature based on related

compounds.

© 2025 BenchChem. All rights reserved. 2/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

Detailed experimental spectroscopic data for 6-(Methyl(phenyl)amino)nicotinaldehyde is not
widely available in published literature. However, based on its structure, the expected spectral

characteristics are outlined below. Commercial suppliers may possess detailed analytical data

including NMR, HPLC, and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

e 1H NMR: Expect signals corresponding to the aldehyde proton (CHO) in the downfield region
(around 9-10 ppm). Aromatic protons on the pyridine and phenyl rings will appear in the
range of 7-8.5 ppm. A singlet for the N-methyl group (N-CHs) would likely be observed
around 3-4 ppm.

e 13C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the
range of 190-200 ppm. Aromatic carbons will resonate between 110-160 ppm. The N-methyl
carbon signal is expected around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

o A strong absorption band characteristic of the C=0 stretch of the aldehyde group is expected
around 1680-1700 cm~1.

e C-H stretching vibrations from the aromatic rings will appear above 3000 cm™1.
e C-N stretching vibrations from the amino group will be present in the fingerprint region.
Mass Spectrometry (MS)

e The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular
weight of the compound (212.25). Fragmentation patterns would likely involve the loss of the
formyl group (CHO) and cleavage of the N-phenyl bond.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 6-
(Methyl(phenyl)amino)nicotinaldehyde is not readily found in the public domain. However, a
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plausible synthetic route can be conceptualized based on established organic chemistry
principles and general methods for the synthesis of substituted nicotinaldehydes.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable
6-halonicotinaldehyde with N-methylaniline. The reaction would likely be carried out in the
presence of a base and a suitable solvent.

6-Halonicotinaldehyde

N-Methylaniline 6-(Methyl(phenyl)amino)nicotinaldehyde

|
Base, Solvent

6-(Methyl(phenyl)amino)nicotinaldehyde
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b566913?utm_src=pdf-body-img
https://www.benchchem.com/product/b566913#6-methyl-phenyl-amino-nicotinaldehyde-chemical-properties
https://www.benchchem.com/product/b566913#6-methyl-phenyl-amino-nicotinaldehyde-chemical-properties
https://www.benchchem.com/product/b566913#6-methyl-phenyl-amino-nicotinaldehyde-chemical-properties
https://www.benchchem.com/product/b566913#6-methyl-phenyl-amino-nicotinaldehyde-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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